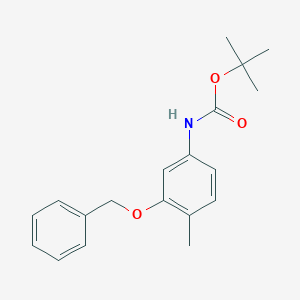

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate

CAS No.: 2108750-69-0

Cat. No.: VC4595352

Molecular Formula: C19H23NO3

Molecular Weight: 313.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108750-69-0 |

|---|---|

| Molecular Formula | C19H23NO3 |

| Molecular Weight | 313.397 |

| IUPAC Name | tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |

| Standard InChI | InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |

| Standard InChI Key | DEVZALYWGATOSZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

Introduction

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is a chemical compound with a molecular formula of C19H23NO3 and a molecular weight of 313.39 g/mol . It is identified by the CAS number 2108750-69-0 . This compound is part of a broader class of carbamates, which are commonly used in organic synthesis due to their versatility in protecting functional groups and facilitating various chemical transformations.

Synthesis and Applications

While specific synthesis details for tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate are not widely documented, carbamates generally are synthesized through reactions involving amines and carbamoyl chlorides or other carbamoylating agents. The tert-butyl carbamate group is often introduced using di-tert-butyl dicarbonate (Boc2O) as a protecting group for amines, which can be easily removed under acidic conditions .

The applications of this compound could include its use as an intermediate in the synthesis of more complex molecules, potentially in pharmaceutical chemistry. The benzyloxy group can be easily cleaved under hydrogenation conditions, making it a useful protecting group for hydroxyl functionalities during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume